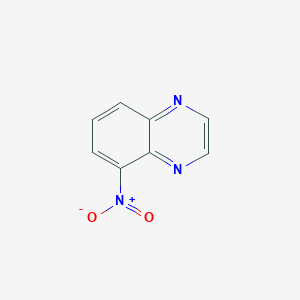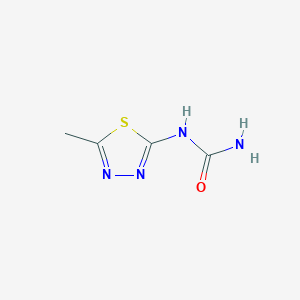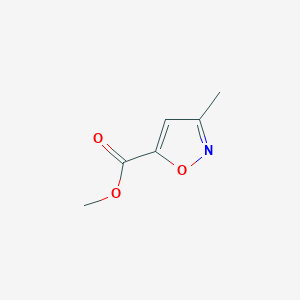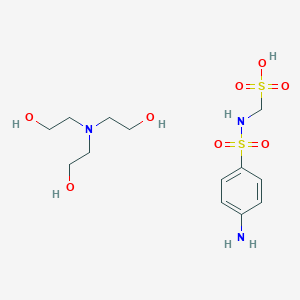
Solupront
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solupront is a chemical compound that has been widely used in scientific research applications. It is a synthetic compound that has been designed to mimic the effects of natural compounds found in the human body. The compound has been synthesized using a specific method, which has been perfected over the years. Solupront has been found to have a wide range of biochemical and physiological effects, which have made it a popular choice for research purposes.
Mecanismo De Acción
The mechanism of action of Solupront is complex and involves multiple pathways in the body. The compound has been found to interact with various receptors and enzymes in the body, which can modulate various physiological processes. Solupront has been found to have anti-inflammatory, immunomodulatory, and anti-tumor effects, which have made it a popular choice for research purposes.
Efectos Bioquímicos Y Fisiológicos
Solupront has been found to have a wide range of biochemical and physiological effects. The compound has been found to modulate various signaling pathways in the body, which can affect various physiological processes. Solupront has been found to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases. The compound has also been found to have immunomodulatory effects, which can enhance the immune response. Solupront has also been found to have anti-tumor effects, which have made it a popular choice for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Solupront has several advantages and limitations for lab experiments. The compound has a high degree of purity and quality, which makes it ideal for research purposes. Solupront is also relatively easy to synthesize, which makes it readily available for research purposes. However, Solupront has some limitations, including its potential toxicity and the need for careful handling in the lab.
Direcciones Futuras
There are several future directions for Solupront research. The compound has shown promising results in various preclinical studies, which have made it a potential candidate for clinical trials. Solupront has also been found to have potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Conclusion:
In conclusion, Solupront is a synthetic compound that has been widely used in scientific research applications. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. Solupront has several advantages and limitations for lab experiments, and there are several future directions for research. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Métodos De Síntesis
The synthesis of Solupront involves a specific chemical process that has been developed over the years. The process involves the use of various chemicals and solvents, which are combined in a specific order to produce the final compound. The synthesis method has been optimized to ensure that the final product is of high purity and quality.
Aplicaciones Científicas De Investigación
Solupront has been used extensively in scientific research applications. The compound has been found to have a wide range of effects on the human body, which have made it a popular choice for research purposes. Solupront has been used to study various physiological and biochemical processes in the body, including the regulation of inflammation, immune response, and cell signaling.
Propiedades
Número CAS |
127-81-1 |
|---|---|
Nombre del producto |
Solupront |
Fórmula molecular |
C13H25N3O8S2 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
[(4-aminophenyl)sulfonylamino]methanesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10N2O5S2.C6H15NO3/c8-6-1-3-7(4-2-6)16(13,14)9-5-15(10,11)12;8-4-1-7(2-5-9)3-6-10/h1-4,9H,5,8H2,(H,10,11,12);8-10H,1-6H2 |
Clave InChI |
PBJVVSIWWBZKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
Otros números CAS |
127-81-1 |
Sinónimos |
4-aminobenzenesulfonylaminomethane sulfonic acid, triethanolamine salt Solupront |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



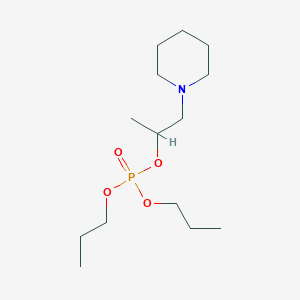

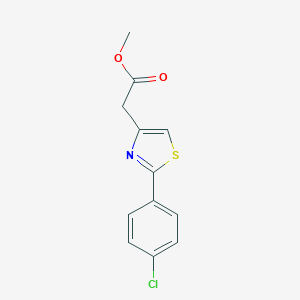
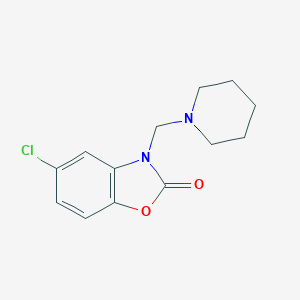
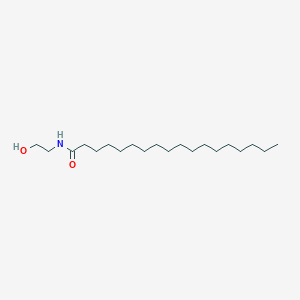
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
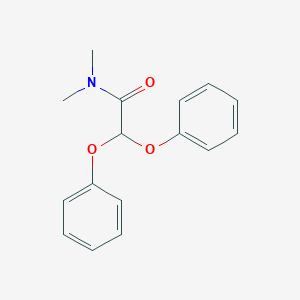
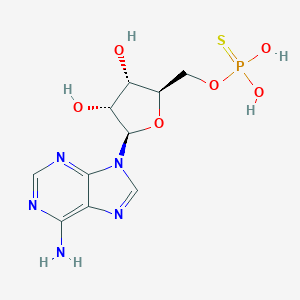
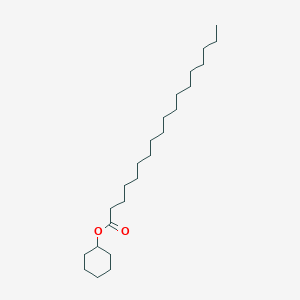

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
